N-(4-Chloro-3-nitrophenyl)acetamide chemical properties and structure
N-(4-Chloro-3-nitrophenyl)acetamide chemical properties and structure
An In-depth Technical Guide to N-(4-Chloro-3-nitrophenyl)acetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-Chloro-3-nitrophenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and analytical characterization, grounded in established scientific principles.
Introduction and Strategic Importance
N-(4-Chloro-3-nitrophenyl)acetamide, also known as 4′-Chloro-3′-nitroacetanilide, is an aromatic organic compound whose significance lies primarily in its role as a versatile synthetic intermediate. The strategic placement of its functional groups—an acetamide, a chloro group, and a nitro group—on the phenyl ring allows for a wide range of chemical transformations. The electron-withdrawing nature of the nitro and chloro substituents activates the molecule for certain reactions while also directing the regioselectivity of further substitutions. Its structure is a valuable scaffold in the synthesis of more complex molecules, including dyes, pigments, and potential pharmacologically active agents.[1] It is particularly useful in research laboratories for the development of novel compounds in medicinal chemistry and agrochemicals.[1]
Molecular Structure and Identification
The foundational aspect of any chemical entity is its structure, which dictates its properties and reactivity.
Chemical Identity:
The structure features a central benzene ring substituted with three key functional groups:
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An Acetamide Group (-NHCOCH₃): Located at position 1, this group is an amide linkage that can influence the electronic properties of the ring and serve as a site for hydrolysis.
-
A Chloro Group (-Cl): Positioned at carbon 4, this halogen is an electron-withdrawing group that deactivates the ring towards electrophilic substitution.
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A Nitro Group (-NO₂): Located at position 3, this is a strong electron-withdrawing group that significantly influences the molecule's reactivity and is a common precursor to an amine group via reduction.
Physicochemical Properties
The physical and chemical properties of N-(4-Chloro-3-nitrophenyl)acetamide are critical for its handling, storage, and application in synthesis. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Weight | 214.61 g/mol | [2][4] |
| Appearance | Yellow Solid Crystalline | [5] |
| Melting Point | 147-148 °C | [3] |
| Boiling Point | 404.1 °C at 760 mmHg | [3] |
| Density | 1.466 g/cm³ | [3] |
| Polar Surface Area (PSA) | 88.91 Ų | [3] |
| LogP (XLogP3) | 2.5 | [3] |
| Water Solubility | Low | [5] |
These properties, particularly its crystalline nature, defined melting point, and low water solubility, are typical for a substituted aromatic compound of its size and polarity. Its moderate LogP value suggests some lipophilicity.
Synthesis and Mechanistic Considerations
The most direct and common method for synthesizing N-(4-Chloro-3-nitrophenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 4-chloro-3-nitroaniline.
Experimental Protocol: Synthesis of N-(4-Chloro-3-nitrophenyl)acetamide
This protocol describes a standard laboratory procedure for the acetylation of 4-chloro-3-nitroaniline using acetic anhydride.
Principle: The lone pair of electrons on the nitrogen atom of the primary amine (4-chloro-3-nitroaniline) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the final N-acetylated product and acetic acid as a byproduct. A mild base like sodium acetate is often used to neutralize the acid formed and drive the reaction to completion.
Materials and Reagents:
-
4-chloro-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as catalyst/base)
-
Ethanol/Water (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitroaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add acetic anhydride (approximately 1.1 to 1.2 equivalents). The slight excess ensures the complete consumption of the starting aniline.
-
Heating: Gently heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Acetic acid is an excellent solvent as it readily dissolves the starting material and is compatible with the reagents.
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker of ice-cold water with stirring. This will cause the crude product to precipitate out.
-
Causality: The product is poorly soluble in water, leading to its precipitation. This step also serves to quench any unreacted acetic anhydride.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold water to remove acetic acid and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Trustworthiness: Recrystallization is a self-validating purification technique. The slow formation of crystals selectively incorporates the desired molecule into the crystal lattice, excluding impurities. The sharp melting point of the final product will confirm its purity.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove residual solvent.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of N-(4-Chloro-3-nitrophenyl)acetamide.
Analytical and Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress. A mobile phase like ethyl acetate/hexane (e.g., 50:50) would be appropriate, showing a higher Rf value for the product compared to the more polar starting aniline.[6]
-
Melting Point Determination: A sharp melting point within the literature range (147-148 °C) is a strong indicator of high purity.[3][6]
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present.
-
N-H stretch: A sharp peak around 3300-3250 cm⁻¹.
-
C=O stretch (Amide I): A strong, sharp peak around 1680-1660 cm⁻¹.
-
N-O stretch (asymmetric & symmetric): Two strong peaks around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the carbon-hydrogen framework.
-
¹H NMR: Expected signals would include a singlet for the methyl protons (-COCH₃) around δ 2.2-2.3 ppm, a singlet for the amide proton (-NH) around δ 8-10 ppm (can be broad), and three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the phenyl ring.
-
¹³C NMR: Signals for the methyl carbon (~25 ppm), the carbonyl carbon (~169 ppm), and six distinct aromatic carbon signals would be expected.
-
-
Mass Spectrometry (MS): Determines the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 214 and a corresponding M+2 peak at m/z 216 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.[4][7]
Visualization of Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. Information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
Precautions for Safe Handling:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][10]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[11] Avoid formation of dust and aerosols.[3]
-
-
Storage Conditions:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5][11]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5][11]
-
References
-
N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3. Molbase. [Link]
-
4-Chloro-3-nitrophenylacetamide. NIST WebBook. [Link]
-
Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. LookChem. [Link]
-
N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3. PubChem. [Link]
-
4-Chloro-3-nitrophenylacetamide. NIST WebBook. [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
N-(4-Chloro-3-nitrophenyl)acetamide. MySkinRecipes. [Link]
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Acetamide, 2-chloro-N-methyl-N-(2-nitrophenyl)- [2653-15-8]. Chemsigma. [Link]
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CAS#:2171651-57-1. Chemsrc. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
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